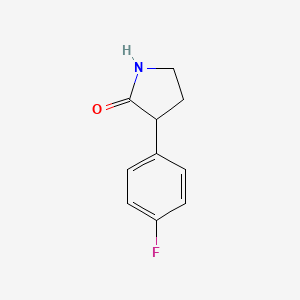

3-(4-Fluorophenyl)pyrrolidin-2-one

Description

Significance of Pyrrolidinone Core Structures in Contemporary Chemical Biology and Drug Discovery

The pyrrolidinone ring system is a recurring motif in a multitude of biologically active compounds, spanning a wide array of therapeutic areas. Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility and drug-like properties. The non-planar, sp3-hybridized nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, a crucial factor in achieving high-affinity and selective interactions with biological targets. nih.gov This structural feature, coupled with the presence of a lactam moiety capable of engaging in key hydrogen bonding interactions, makes the pyrrolidinone scaffold an attractive starting point for the design of enzyme inhibitors and receptor modulators.

Furthermore, the pyrrolidinone core can be readily functionalized at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This chemical tractability has led to the development of numerous pyrrolidinone-containing drugs with diverse biological activities, including anticonvulsant, nootropic, anti-inflammatory, and antimicrobial effects.

Overview of the Research Landscape Surrounding 3-(4-Fluorophenyl)pyrrolidin-2-one and Related Fluorinated Pyrrolidinones

The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity. In the context of pyrrolidinones, the incorporation of a fluorinated phenyl group at the 3-position, as seen in this compound, represents a strategic approach to modulate the compound's biological profile. Research on fluorinated pyrrolidines has indicated their potential as selective inhibitors of various enzymes, including carbonic anhydrases. nih.gov

While specific, detailed research findings on the biological activity of this compound itself are not extensively available in the public domain, studies on closely related 3-arylpyrrolidin-2-one derivatives provide valuable insights. For instance, various analogs have been investigated for their anticonvulsant and antimicrobial activities. The 4-fluorophenyl substituent is a common feature in many biologically active compounds, often contributing to enhanced potency and improved pharmacokinetic properties.

The table below summarizes the reported biological activities of various pyrrolidinone derivatives, offering a glimpse into the potential therapeutic applications of compounds like this compound.

| Biological Activity | Compound/Derivative Class | Key Findings |

| Anticonvulsant | Pyrrolidin-2-one derivatives | Some derivatives have shown significant activity in animal models of epilepsy, suggesting a potential role in the management of seizure disorders. nih.gov |

| Antimicrobial | Pyrrolidine-2,5-dione derivatives | Certain derivatives have demonstrated moderate to low antimicrobial activities against selected bacterial and fungal species. nih.gov |

| Anticancer | Pyrrolidone derivatives | Some compounds have exhibited cytotoxic effects against various cancer cell lines. |

| Neuroprotective | Pyrrolidinone derivatives | The scaffold is a component of nootropic drugs and is being explored for its potential in treating neurodegenerative diseases. |

Unexplored Research Avenues and Future Potential of the this compound System

The limited availability of specific biological data for this compound highlights a significant and immediate avenue for future research. The established importance of the pyrrolidinone scaffold and the strategic incorporation of a 4-fluorophenyl group strongly suggest that this compound warrants thorough investigation across a range of biological targets.

Key unexplored research areas include:

Systematic Biological Screening: A comprehensive evaluation of this compound against a broad panel of biological targets, including enzymes and receptors implicated in neurological disorders, cancer, and infectious diseases, is a critical next step.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a library of analogs, with systematic modifications to the phenyl ring and the pyrrolidinone core, would provide crucial insights into the structural requirements for optimal activity and selectivity.

Stereoselective Synthesis and Evaluation: The C3 position of the pyrrolidinone ring is a stereocenter. The synthesis and comparative biological evaluation of the individual enantiomers of this compound are essential, as different stereoisomers often exhibit distinct pharmacological profiles.

Exploration of Novel Therapeutic Areas: Based on the diverse activities of the broader pyrrolidinone class, investigating the potential of this compound in less explored areas, such as inflammatory conditions or metabolic disorders, could yield novel therapeutic leads.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

3-(4-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13) |

InChI Key |

QHHFKELBWSDWSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 4 Fluorophenyl Pyrrolidin 2 One

Established Synthetic Strategies for Pyrrolidin-2-one Ring Formation

The construction of the pyrrolidin-2-one core is the foundational aspect of synthesizing 3-(4-Fluorophenyl)pyrrolidin-2-one. Various synthetic strategies have been developed for this purpose, primarily revolving around cyclization reactions and functionalization of the lactam ring.

Cyclization Reactions: Intramolecular and Intermolecular Approaches

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrrolidin-2-ones. These can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular Cyclization: This approach typically involves the cyclization of a linear precursor containing both the amine and the carboxylic acid (or its derivative) functionalities. A common precursor for the synthesis of 3-substituted pyrrolidin-2-ones is a γ-amino acid. For the target molecule, this would be 4-amino-3-(4-fluorophenyl)butanoic acid. The cyclization of such a precursor is often achieved through thermal dehydration or by using coupling agents to facilitate amide bond formation. Another intramolecular approach is the 5-endo-trig radical cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides, which has been shown to produce pyrrolidin-2-ones. rsc.org For this method to be effective, the developing α-acylamino radical in the transition state requires stabilization by an alkyl or aryl group. rsc.org

Intermolecular Cyclization: These strategies involve the reaction of two or more separate molecules to construct the ring system. A notable example is the reaction of amide or thioamide dianions with epibromohydrin, which regioselectively forms 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org Another powerful intermolecular method is the [3+2] cycloaddition reaction. For instance, azomethine ylides can react with electron-deficient alkenes to furnish highly substituted pyrrolidines. nih.gov To synthesize this compound via this route, an appropriately substituted azomethine ylide and an alkene would be required. Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions provide a transition-metal-free method for constructing functionalized 2-pyrrolidinones. rsc.org

A multi-component approach, such as the Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a base-mediated cyclization, offers a pathway to pyrrolidin-5-one-2-carboxamides. acs.org This highlights the versatility of multi-component reactions in building the pyrrolidinone core.

| Approach | General Reaction | Key Features | Potential for this compound |

|---|---|---|---|

| Intramolecular Cyclization of γ-amino acids | γ-Amino acid → Pyrrolidin-2-one + H₂O | Direct, often requires forcing conditions. | Applicable using 4-amino-3-(4-fluorophenyl)butanoic acid as a precursor. |

| 5-endo-trig Radical Cyclization | N-vinyl-bis(phenylsulfanyl)acetamide → Pyrrolidin-2-one | Radical-based, requires specific substitution for efficiency. rsc.org | Feasible if the 4-fluorophenyl group provides sufficient stabilization. |

| Intermolecular Cyclization with Epibromohydrin | Amide dianion + Epibromohydrin → 5-(hydroxymethyl)pyrrolidin-2-one | Regioselective, introduces a hydroxymethyl group. organic-chemistry.org | Would require subsequent modification to achieve the target structure. |

| [3+2] Cycloaddition | Azomethine ylide + Alkene → Pyrrolidine (B122466) | Forms highly substituted rings, can be stereoselective. nih.gov | Requires a precursor to a lactam and specific starting materials. |

N-Alkylation and C-Acylation Strategies

While not primary methods for ring formation, N-alkylation and C-acylation are crucial for the functionalization of the pyrrolidin-2-one scaffold. These strategies are typically employed after the core ring has been synthesized.

N-Alkylation: This involves the introduction of a substituent on the nitrogen atom of the pyrrolidin-2-one ring. The reaction is generally achieved by deprotonating the lactam nitrogen with a suitable base, followed by the addition of an alkylating agent.

C-Acylation: This strategy introduces an acyl group at a carbon atom of the ring. For pyrrolidin-2-one, acylation at the C3 position is of particular interest. This can be achieved by forming an enolate of the lactam and reacting it with an acylating agent. However, direct C-acylation can sometimes be challenging and may require specific activating groups. A related strategy is the asymmetric synthesis of the pyrrolidinone core of oxazolomycin A, which involved a late-stage RuO₄-catalyzed oxidation of a pyrrolidine. nih.gov

Stereoselective Synthesis of Enantiomeric Forms of this compound

The presence of a stereocenter at the C3 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms. Asymmetric catalysis and the use of chiral auxiliaries are the two principal strategies to achieve this.

Asymmetric Catalysis in Pyrrolidinone Construction

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including substituted pyrrolidines. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Organocatalysis, in particular, has seen significant advancements. Proline and its derivatives have been successfully employed as catalysts in asymmetric reactions to form pyrrolidine-based structures. nih.govmdpi.com For the synthesis of enantiomerically enriched this compound, an asymmetric Michael addition of a suitable nucleophile to a prochiral α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, could be a viable route. Chiral pyrrolidinyl derivatives have demonstrated high enantioselectivity in the Michael addition of ketones or aldehydes to nitroolefins. acs.org

Transition metal catalysis also offers avenues for asymmetric synthesis. For instance, a catalytic asymmetric strategy combining H/D exchange and an azomethine ylide-involved 1,3-dipolar cycloaddition has been developed for the construction of enantioenriched α-deuterated pyrrolidine derivatives. rsc.org Adapting such a strategy could potentially lead to the stereoselective synthesis of the target molecule.

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Proline-based Organocatalysts | Asymmetric Michael Addition, Aldol Reaction nih.govmdpi.com | Metal-free, readily available catalysts. acs.org |

| Transition Metal Catalysis | Asymmetric [3+2] Cycloaddition rsc.org | High turnover numbers, broad substrate scope. |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. researchgate.net In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely applied in asymmetric synthesis. researchgate.net For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an N-acyloxazolidinone could undergo a diastereoselective conjugate addition with a 4-fluorophenyl-containing nucleophile. Subsequent cyclization and removal of the auxiliary would afford the chiral pyrrolidin-2-one. A five-step synthesis of a chiral building block for the asymmetric synthesis of 3-substituted 2-benzazepines utilized a chiral auxiliary to control the stereochemistry. researchgate.net This demonstrates the applicability of this strategy to related heterocyclic systems.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles is becoming increasingly important in pharmaceutical and chemical manufacturing to minimize environmental impact. numberanalytics.com The synthesis of this compound can be made more sustainable by adhering to these principles.

The 12 principles of green chemistry provide a framework for designing environmentally benign chemical processes. instituteofsustainabilitystudies.com Key principles relevant to the synthesis of our target molecule include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts is a core tenet of green chemistry. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Multi-component reactions are often highly atom-economical. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives like water or bio-based solvents. nih.gov Catalyst-free conditions and the use of recyclable catalysts also contribute to this goal. rsc.org

Catalysis: Catalytic reactions are preferable to stoichiometric ones as they are more efficient and generate less waste. numberanalytics.com This includes the use of biocatalysts, which can operate under mild conditions.

An example of a green synthetic approach is the use of electrochemical lactamization with CO₂ as a carbonyl source, which is an eco-friendly, transition-metal-free method. rsc.org Furthermore, continuous manufacturing processes, such as continuous reactive crystallization for β-lactam antibiotics, can improve efficiency and sustainability. digitellinc.com Optimizing reaction efficiency and atom economy are central to green chemistry, leading to reduced waste and costs. instituteofsustainabilitystudies.com

Solvent-Free and Aqueous Reaction Environments

The push to minimize or eliminate the use of volatile organic solvents (VOCs) has led to the exploration of solvent-free and aqueous reaction media for the synthesis of pyrrolidinone derivatives. These approaches not only reduce environmental impact but can also offer unique reactivity and simplified purification protocols.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent an ideal in green chemistry by maximizing the concentration of reactants and often accelerating reaction rates. For the synthesis of pyrrolidinone structures, mechanochemistry, particularly ball milling, has emerged as a powerful technique. A notable example is the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, a structurally related heterocyclic compound, achieved by grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate (B77674) with a solid base in a ball mill. researchgate.net This method demonstrates the potential for forming the core ring structure without any solvent, thereby reducing waste and energy consumption associated with solvent handling and removal. researchgate.net

Applying this principle to this compound, a plausible solvent-free approach would involve the Michael addition of a nitrogen source to a suitable precursor derived from 4-fluorocinnamic acid, followed by cyclization, all within a ball mill. The use of a solid base catalyst would be crucial in this scenario.

Aqueous Synthesis:

Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often exhibit poor solubility in water, this can sometimes be advantageous, leading to easy product separation. For nitrogen-containing heterocycles, aqueous conditions have been successfully employed. For instance, the synthesis of propargylamines has been effectively carried out in water, showcasing that good results are achievable in an aqueous medium. nih.gov

The synthesis of pyrrolidinone precursors could potentially be adapted to aqueous environments, for example, through multicomponent reactions where the reactants and catalysts show sufficient reactivity in water.

| Reaction Type | Conditions | Potential Advantages |

| Solvent-Free (Ball Milling) | Grinding reactants with a solid base (e.g., KOH) | Reduced solvent waste, potential for higher reaction rates, simplified workup |

| Aqueous Synthesis | Reaction in water, potentially with a phase-transfer catalyst | Environmentally benign, non-flammable, potential for easy product isolation |

Atom-Economical and Step-Economical Syntheses

The concepts of atom and step economy are central to designing efficient and sustainable chemical syntheses. Atom economy assesses the efficiency of a reaction in converting the mass of reactants into the desired product, while step economy favors routes with the fewest number of synthetic transformations.

Atom-Economical Approaches:

Reactions with high atom economy, such as additions and cycloadditions, are inherently "greener" as they minimize the formation of byproducts. primescholars.com A Diels-Alder reaction, for example, is a classic illustration of a 100% atom-economical reaction. primescholars.com For the synthesis of this compound, strategies that maximize the incorporation of reactant atoms into the final product are highly desirable.

One such approach is the 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene derived from a 4-fluorophenyl precursor. nih.gov This method forms the pyrrolidine ring in a single, highly atom-economical step. Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are excellent examples of atom economy. beilstein-journals.orgmdpi.com A hypothetical MCR for our target molecule could involve 4-fluorobenzaldehyde (B137897), an amine, and a C2-synthon that cyclizes to form the pyrrolidinone ring.

Step-Economical Syntheses:

A plausible step-economical synthesis of this compound could start from ethyl 2-cyano-3-(4-fluorophenyl)acrylate. The reduction of both the nitrile and the double bond, followed by spontaneous cyclization, could potentially be achieved in a single transformation.

| Synthetic Strategy | Key Features | Relevance to Green Chemistry |

| 1,3-Dipolar Cycloaddition | Formation of the pyrrolidine ring in a single step. | High atom economy, potential for high stereoselectivity. nih.gov |

| Multicomponent Reactions | Combination of three or more reactants in one pot. | High atom and step economy, reduced waste. beilstein-journals.orgmdpi.com |

| Reductive Cyclization | Formation of the final ring from an acyclic precursor via reduction. | Step-economical, avoids protection/deprotection steps. researchgate.net |

Process Chemistry Considerations and Scale-Up Investigations

The transition of a synthetic route from laboratory scale to industrial production introduces a new set of challenges, including safety, cost-effectiveness, and robustness. For fluorinated pyrrolidine analogues, process development has focused on replacing hazardous and expensive reagents with safer, more scalable alternatives. wordpress.com

A key consideration in the scale-up of fluorinated compounds is the source of the fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) are effective on a small scale but are hazardous and not suitable for large-scale production. wordpress.com A significant process improvement involves switching to safer fluorinating agents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). wordpress.com Similarly, replacing sodium azide (B81097), a highly toxic and potentially explosive reagent, with a modified Burgess reagent as a nitrogen source represents a major step towards a safer and more scalable process. wordpress.com

For the large-scale synthesis of this compound, a robust and safe process would likely involve:

Starting Materials: Readily available and inexpensive starting materials, such as 4-fluorobenzaldehyde or 4-fluorocinnamic acid.

Reagents: Avoidance of highly toxic, explosive, or thermally unstable reagents.

Purification: Development of a purification method that avoids chromatography, such as crystallization, which is more amenable to large-scale operations.

Process Control: Tight control over reaction parameters (temperature, pressure, addition rates) to ensure consistent product quality and safety.

An example of a process chemistry improvement for a related structure involved moving from a four-step sequence involving epoxidation, azide opening, DAST fluorination, and reduction to a more efficient route utilizing a modified Burgess reagent and TBAF for fluorination. wordpress.com This highlights the continuous effort to develop safer, more efficient, and scalable syntheses for this important class of compounds.

| Consideration | Laboratory Scale | Process/Scale-Up |

| Fluorinating Agent | DAST | TBAF or other nucleophilic fluoride sources wordpress.com |

| Nitrogen Source | Sodium Azide | Modified Burgess Reagent or other safer amine precursors wordpress.com |

| Purification | Column Chromatography | Crystallization |

| Safety | Managed with small quantities | Paramount; requires process safety studies (e.g., calorimetry) |

Advanced Structural Elucidation and Conformational Analysis of 3 4 Fluorophenyl Pyrrolidin 2 One

X-ray Crystallography Studies of 3-(4-Fluorophenyl)pyrrolidin-2-one and Its Crystalline Derivativesresearchgate.netresearchgate.net

X-ray crystallography provides definitive, high-resolution data on the solid-state structure of molecules, offering a static snapshot of the preferred conformation and the arrangement of molecules within a crystal lattice. researchgate.net While a specific crystal structure for this compound is not publicly available, extensive research on its crystalline derivatives allows for a robust characterization of its key structural features. nih.govnih.govacs.org

In the solid state, the five-membered pyrrolidinone ring of related structures consistently adopts a non-planar, puckered conformation. nih.govnih.gov This puckering is typically described as an "envelope" conformation, where four of the ring atoms are approximately coplanar and the fifth atom deviates significantly from this plane. nih.govnih.gov For instance, in a closely related pyrrolizine system, one of the pyrrolidine (B122466) rings was found to have an envelope shape. nih.gov

The relative orientation of the 4-fluorophenyl ring and the pyrrolidinone ring is defined by the torsional angles. In similar structures, the plane of the phenyl ring is often significantly twisted with respect to the plane of the heterocyclic ring. researchgate.netiucr.org This dihedral angle is influenced by steric hindrance and the demands of efficient crystal packing.

| Torsional Angle | Description | Typical Value (°) |

| C-C-C-N | Defines the puckering of the pyrrolidinone ring. | Varies |

| C-C(ring)-C(aryl)-C(aryl) | Describes the rotation of the fluorophenyl group relative to the pyrrolidinone ring. | 50-80 nih.goviucr.org |

This interactive table presents typical torsional angles observed in derivatives of this compound, illustrating key conformational features.

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions. The lactam moiety, with its N-H donor and C=O acceptor, is a potent hydrogen-bonding motif. In the crystal structures of related compounds, molecules are frequently linked into dimers or chains by N—H···O hydrogen bonds. nih.govnih.gov

The fluorine atom of the fluorophenyl group also plays a crucial role in directing the crystal packing. Weak intermolecular interactions such as C—H···F hydrogen bonds are commonly observed. nih.govnih.govresearchgate.net Furthermore, C—H···π interactions, where a hydrogen atom interacts with the electron cloud of the aromatic ring, contribute to the stability of the supramolecular assembly. nih.gov These varied interactions combine to form a robust three-dimensional network. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.0 |

| Hydrogen Bond | C-H | F-C | 3.0 - 3.4 nih.gov |

| Hydrogen Bond | C-H | O=C | 3.1 - 3.5 nih.gov |

| π-Interaction | C-H | Phenyl Ring | ~3.5 |

This interactive table summarizes the common intermolecular interactions that dictate the crystal packing of this compound and its analogues.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamicscsic.es

While X-ray crystallography reveals the static solid-state structure, NMR spectroscopy provides powerful insights into the dynamic conformational behavior of molecules in solution. nih.gov For this compound, NMR is essential for understanding the flexibility of the pyrrolidinone ring and the rotational freedom of the fluorophenyl group.

The pyrrolidinone ring is not static in solution but undergoes rapid conformational exchange, primarily through a process known as pseudorotation. This involves transitions between different envelope and twist forms. Similarly, there is rotation around the single bond connecting the phenyl and pyrrolidinone rings. These dynamic processes can be studied using temperature-dependent NMR experiments. researchgate.net

At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for atoms in different chemical environments. As the temperature is raised, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. researchgate.net Analysis of these line-shape changes allows for the calculation of the activation energy barriers for conformational exchange. Furthermore, specialized techniques like 19F NMR relaxation experiments (T1 and T2 measurements) can provide detailed information on fluctuations and exchange processes occurring over a wide range of timescales, from nanoseconds to seconds. nih.gov

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectrum is fundamental for detailed structural analysis. This is achieved using a suite of two-dimensional (2D) NMR experiments. jst-ud.vn

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace the spin systems within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. jst-ud.vnnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule, such as the fluorophenyl ring to the pyrrolidinone ring. jst-ud.vnrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing critical information about the relative stereochemistry and preferred solution-state conformation.

The ¹⁹F NMR spectrum provides a direct probe into the electronic environment of the fluorine atom, offering a sensitive reporter for conformational changes. rsc.org

| Nucleus | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H/C | CH₂ (pyrrolidinone) | 2.0 - 3.5 | 30 - 50 |

| H/C | CH (pyrrolidinone) | 3.5 - 4.5 | 45 - 60 |

| H/C | CH (aromatic) | 7.0 - 7.5 | 115 - 135 |

| C | C=O (lactam) | - | 170 - 180 |

| C | C-F (aromatic) | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

This interactive table presents the expected ¹H and ¹³C NMR chemical shift ranges for the core structural motifs of this compound.

Vibrational Spectroscopy (IR and Raman) for Molecular Architecture Insightsnih.govamericanpharmaceuticalreview.com

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov The resulting spectra provide a characteristic "fingerprint" that is highly sensitive to the molecular structure, functional groups, and intermolecular interactions. americanpharmaceuticalreview.comresearchgate.net The analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of spectral bands. nih.govresearchgate.netnih.gov

For this compound, key vibrational modes include:

Lactam C=O Stretch: A strong, characteristic band in the IR spectrum, typically found around 1680-1700 cm⁻¹. Its exact position is sensitive to hydrogen bonding; involvement in N-H···O interactions leads to a shift to lower frequencies.

N-H Stretch: A band in the region of 3200-3400 cm⁻¹. In the solid state, this band is often broadened due to hydrogen bonding.

Aromatic Vibrations: The 4-fluorophenyl group gives rise to several characteristic bands, including C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

C-F Stretch: A strong band in the IR spectrum, typically appearing in the 1200-1250 cm⁻¹ range.

Raman spectroscopy provides complementary information. imperial.ac.uk Non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals, whereas the polar C=O group gives a weaker signal compared to its IR absorption. americanpharmaceuticalreview.com By comparing the experimental IR and Raman spectra with DFT-calculated spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular architecture. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch | Lactam Amide | 3200-3400 (Broad) | Weak |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 | Strong |

| C=O Stretch | Lactam Carbonyl | 1680-1700 (Strong) | Moderate |

| C=C Stretch | Phenyl Ring | 1450-1600 | Strong |

| C-F Stretch | Fluoro-substituent | 1200-1250 (Strong) | Weak |

This interactive table outlines the characteristic vibrational frequencies for the main functional groups within this compound.

Scientific Data Unvailable for Chiroptical Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the available research on the specific chemical compound this compound. Despite extensive searches for experimental and computational data, no specific findings related to its chiroptical properties, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy, have been identified.

The determination of the absolute configuration of a chiral molecule is a critical aspect of its chemical characterization, with chiroptical spectroscopy serving as a primary analytical tool for this purpose. This technique relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that can be correlated to its specific three-dimensional arrangement.

For a comprehensive analysis of the absolute configuration of this compound using chiroptical methods, the following data would be essential:

Synthesis of Enantiomers: The preparation and isolation of the individual (R) and (S) enantiomers of the compound are prerequisites for any chiroptical study. No published methods for the enantioselective synthesis of this compound were found.

Experimental CD/ORD Spectra: The measurement of the CD and ORD spectra of the purified enantiomers would provide the characteristic Cotton effects and specific rotation values. This fundamental experimental data is not present in the accessible scientific literature.

Computational Predictions: In the absence of experimental data, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the chiroptical spectra of the enantiomers. Such computational studies for this compound have not been reported.

While general principles of chiroptical spectroscopy and its application to the broader class of pyrrolidinone derivatives are well-established, the absence of any specific research on this compound prevents the generation of a detailed and scientifically accurate article on its advanced structural elucidation as requested. The necessary experimental and computational data required to populate the specified sections and subsections of the article are not available in the public domain.

Computational and Theoretical Investigations of 3 4 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intrinsic electronic properties and reactivity of 3-(4-Fluorophenyl)pyrrolidin-2-one. mdpi.comdntb.gov.uascl.rsconicet.gov.ar These computational approaches offer a detailed picture of the molecule's electron distribution, orbital energies, and other quantum mechanical properties that govern its behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties of this compound (Calculated)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.62 | Indicator of chemical reactivity and stability |

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential (ESP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. avogadro.cclibretexts.orgchemrxiv.org The ESP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). avogadro.ccresearchgate.net

In the case of this compound, the ESP map reveals distinct regions of charge distribution. The most negative potential (red) is concentrated around the carbonyl oxygen atom of the pyrrolidin-2-one ring, highlighting its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. The fluorine atom on the phenyl ring also contributes to a region of negative potential. Conversely, the hydrogen atoms attached to the pyrrolidinone ring and the phenyl ring exhibit a positive potential (blue), indicating their electron-deficient nature and their ability to act as hydrogen bond donors. This detailed charge distribution is crucial for understanding intermolecular interactions, such as those with biological macromolecules. researchgate.net

Prediction of Spectroscopic Properties

Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. nih.govdntb.gov.ua These calculations can accurately forecast various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net

Theoretical calculations of the IR spectrum can predict the vibrational frequencies corresponding to different functional groups within the molecule, such as the C=O stretch of the lactam, the C-N stretch of the pyrrolidine (B122466) ring, and the C-F stretch of the fluorophenyl group. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Predictions of the electronic absorption spectra (UV-Vis) provide insights into the electronic transitions occurring within the molecule, which are influenced by the chromophores present, namely the phenyl ring and the carbonyl group. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational flexibility and the influence of the solvent environment on this compound. researchgate.netdntb.gov.ua These simulations model the atomic motions of the molecule over time, offering a dynamic perspective on its behavior. nih.govchemrxiv.orgnih.gov

MD simulations reveal that the pyrrolidine ring of this compound can adopt various puckered conformations, such as envelope and twist forms. The rotational freedom around the single bond connecting the phenyl ring to the pyrrolidinone ring also contributes to the molecule's conformational diversity. These simulations can identify the most stable, low-energy conformations and the energy barriers between them.

Molecular Docking Studies with Hypothetical Biological Targets and Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.comresearchgate.netnih.gov This method is invaluable for identifying potential biological targets and understanding the molecular basis of a compound's activity. mdpi.comresearchgate.net

Prediction of Binding Modes and Interaction Hotspots

In silico molecular docking studies of this compound with various hypothetical biological targets, such as enzymes or receptors, can predict its binding affinity and mode of interaction. researchgate.net These studies can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For example, docking studies might reveal that the carbonyl oxygen of the pyrrolidin-2-one ring acts as a hydrogen bond acceptor with an amino acid residue in the active site of an enzyme. The 4-fluorophenyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues of the protein. The fluorine atom itself may participate in specific interactions, such as halogen bonding or dipole-dipole interactions, which can enhance binding affinity and selectivity. By identifying these "interaction hotspots," molecular docking provides crucial insights for the rational design of more potent and selective analogs of this compound for therapeutic applications.

Ligand-Protein Interaction Profiling

Computational methods are essential for predicting and analyzing the binding of small molecules like this compound to protein targets. Ligand-protein interaction profiling, primarily through molecular docking simulations, provides critical insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex. These studies are fundamental in structure-based drug design, helping to rationalize the biological activity of a compound and guide the synthesis of more potent and selective analogs.

Molecular docking studies on compounds structurally related to this compound, such as other pyrrolidinone and pyrrole (B145914) derivatives, have identified key interaction patterns. For instance, docking studies of polysubstituted pyrrole derivatives with the human P-glycoprotein (P-gp) and Staphylococcus aureus NorA efflux pump have revealed plausible binding sites and crucial interactions. nih.gov Similarly, analyses of inhibitors targeting protein-protein interactions (PPIs), a field where pyrrolidinone scaffolds may be relevant, utilize tools like the Protein-Ligand Interaction Profiler (PLIP) to characterize non-covalent interactions in detail. nih.govbiorxiv.org These tools can detect a range of interactions including hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking, and halogen bonds, which are particularly relevant for a fluorine-containing compound. nih.gov

The typical interactions for a molecule like this compound within a protein's active site are predicted to involve:

Hydrogen Bonds: The carbonyl oxygen of the pyrrolidin-2-one ring is a primary hydrogen bond acceptor, while the amide nitrogen can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring and the aliphatic pyrrolidine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The fluorophenyl ring can form π-π stacking or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains.

| Interaction Type | Potential Interacting Moiety of the Ligand | Typical Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Arg, Asn, Gln, Ser, Thr, Tyr |

| Hydrogen Bond (Donor) | Amide Nitrogen (N-H) | Asp, Glu, Ser, Thr (backbone carbonyl) |

| Hydrophobic Interactions | Phenyl ring, Pyrrolidine ring | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |

| π-π Stacking | Fluorophenyl ring | Phe, Tyr, Trp, His |

| Halogen Bond | Fluorine atom | Backbone carbonyl oxygen, Ser, Thr, Asp, Glu |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (focused on molecular descriptors influencing interactions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular features into numerical values known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs and provide insights into the structural requirements for optimal biological interactions. protoqsar.com For analogs of this compound, QSAR studies are invaluable for understanding how modifications to the pyrrolidinone core or the fluorophenyl group affect their function.

Several QSAR studies have been successfully applied to pyrrolidin-2-one derivatives and related heterocyclic compounds. nih.govnih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which use 3D descriptors, or multiple linear regression (MLR) with 2D descriptors. nih.govnih.gov For instance, a 3D-QSAR study on N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors yielded a predictive CoMFA model, explaining how substituent effects influence inhibitory activity. nih.gov Another study on c-Met kinase inhibitors, which included related aniline (B41778) structures, developed robust models using CoMSIA and MLR, highlighting the importance of steric, electrostatic, hydrophobic, and hydrogen-bond donor fields. nih.gov

The predictive power of a QSAR model is contingent on the selection of relevant molecular descriptors. These descriptors encode different aspects of the molecular structure, including its topology, geometry, and electronic properties. researchgate.net Based on QSAR studies of analogous compounds, several classes of descriptors are likely to be influential for the activity of this compound derivatives.

| Descriptor Class | Specific Descriptor Examples | Structural Interpretation and Influence on Interaction |

|---|---|---|

| Steric/Topological | Molecular Weight (MW), Wiener Index, Molecular Shape Indices, GETAWAY descriptors | Relates to the size, shape, and branching of the molecule. Influences how well the ligand fits into the binding pocket and the extent of van der Waals interactions. |

| Electronic | Dipole Moment, HOMO/LUMO energies (ELUMO), Partial Charges on atoms | Describes the electron distribution. Influences electrostatic interactions, hydrogen bonding capacity, and the potential for forming charge-transfer complexes. nih.gov |

| Hydrophobic | LogP (octanol/water partition coefficient), MlogP, Hydrophobic Fields (CoMFA/CoMSIA) | Quantifies the molecule's lipophilicity. Crucial for membrane permeability and hydrophobic interactions within the target's binding site. nih.gov |

| Hydrogen Bonding | Number of H-bond donors (HBD) and acceptors (HBA), H-bond Fields (CoMSIA) | Directly relates to the potential for forming specific hydrogen bonds with protein residues, a key component of binding affinity and specificity. nih.gov |

| 3D Descriptors | 3D-MoRSE, 3D Autocorrelation, Polar Surface Area (PSA) | Encode information about the three-dimensional arrangement of atoms. PSA is particularly important for predicting transport properties and general binding affinity. nih.govresearchgate.net |

QSAR models built from these descriptors can generate contour maps, as seen in CoMFA and CoMSIA studies, which visualize regions where certain properties are favorable or unfavorable for activity. researchgate.net For example, a map might show that a bulky, electropositive substituent is favored in one region of the molecule, while a small, hydrogen-bond accepting group is preferred in another. This information provides a clear, rational basis for designing the next generation of this compound analogs with enhanced biological activity.

Structure Activity Relationship Sar Investigations of 3 4 Fluorophenyl Pyrrolidin 2 One Derivatives

Systematic Substituent Effects on the Pyrrolidin-2-one Ring

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, and modifications to this ring system are a key strategy for optimizing biological activity. Substitutions at the nitrogen (N1) and carbon atoms (C3, C4, and C5) can significantly alter the compound's physicochemical properties and its binding affinity to target proteins.

Modifications of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a critical component of the 3-(4-Fluorophenyl)pyrrolidin-2-one scaffold, and modifications to this moiety can significantly impact target binding and selectivity. The fluorine atom, with its high electronegativity, can influence the electronic properties of the aromatic ring and participate in various intermolecular interactions. researchgate.netnih.gov

Positional Isomerism of Fluorine and Aromatic Substituents

The position of the fluorine atom on the phenyl ring can have a profound effect on a molecule's biological activity. A "fluorine scan," where fluorine is systematically moved to different positions on an aromatic ring, is a common strategy in drug development to identify the optimal substitution pattern. acs.org Studies on various classes of compounds have shown that changing the fluorine position can lead to significant changes in potency, sometimes by several orders of magnitude. nih.gov For example, in a series of EGFR inhibitors, a 2-fluoro substituent resulted in a potent inhibitor, while a 6-fluoro-substituted compound was weaker. acs.org Similarly, the position of fluorine has been shown to influence the selectivity of compounds for different serotonin (B10506) receptor subtypes. nih.gov

Table 1: Effect of Aromatic Substitution on Biological Activity

| Compound ID | R1 Substituent on Phenoxy Ring | CaV2.2 Inhibition (% at 10 µM) | Reference |

| 32c | H | 24 ± 4 | |

| 33c | 4-F | 84 ± 1 | |

| 34c | 4-CF3 | 85 ± 3 | |

| 41c | 4-CN | 79 ± 4 |

Exploration of Halogen Bonding and Aromatic Interactions

The fluorine atom of the 4-fluorophenyl group can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. While fluorine is the least likely halogen to form strong halogen bonds, its interactions can still be significant in a biological context. The presence of a fluorine atom can also influence other aromatic interactions, such as π-π stacking and cation-π interactions, by altering the electron distribution of the phenyl ring. mdpi.comresearchgate.net In some cases, a chlorine atom has been shown to form a halogen bond with a tyrosine residue in the binding pocket of a receptor. nih.gov

Linker Region Design and Its Impact on Molecular Recognition

For instance, in the design of Proteolysis Targeting Chimeras (PROTACs), the linker that connects the warhead (binding to the target protein) and the E3 ligase ligand is a critical determinant of the molecule's efficacy. nih.gov The linker's characteristics, such as its length and composition, influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Similarly, in the development of other classes of drugs, modifying the linker region by altering its length or introducing different functional groups can optimize binding affinity and selectivity. nih.govnih.gov For example, reducing the number of rotatable bonds in a linker can help to maintain an active conformation and enhance activity. mdpi.com

Rational Design Principles for Modulating Molecular Interactions

The rational design of derivatives of this compound is a strategic process aimed at optimizing their interactions with biological targets to enhance therapeutic efficacy. This process involves a deep understanding of the molecule's structure-activity relationships (SAR), where specific modifications to the chemical scaffold are correlated with changes in biological activity. The core structure, consisting of a pyrrolidin-2-one ring linked to a 4-fluorophenyl group at the 3-position, offers multiple avenues for structural modification to fine-tune its molecular interactions.

The pyrrolidin-2-one core, a five-membered lactam, provides a rigid framework that is amenable to various chemical alterations. The amide moiety within this ring is a key interaction point, capable of forming hydrogen bonds with protein residues, with the amide hydrogen acting as a donor and the carbonyl oxygen as an acceptor. The stereochemistry at the C3 position, where the fluorophenyl group is attached, is of paramount importance, as different stereoisomers can exhibit significantly different binding affinities and pharmacological profiles.

The 4-fluorophenyl group is another critical component for molecular recognition. The fluorine atom, due to its high electronegativity, can participate in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of amino acid residues. nih.gov Such fluorine-backbone interactions can substantially contribute to the binding affinity of small molecule inhibitors. nih.gov Furthermore, the electronic properties of the phenyl ring, influenced by the fluorine substituent, can be crucial for π-π stacking or other hydrophobic interactions within a receptor's binding pocket.

Rational design strategies for this class of compounds focus on systematically modifying these key structural features. This includes altering substituents on the phenyl ring, modifying the pyrrolidin-2-one nucleus, and exploring different stereochemical configurations. Computational tools, such as quantitative structure-activity relationship (QSAR) models and molecular docking, often guide these modifications by predicting how structural changes will affect target binding. nih.gov For instance, a comparative molecular field analysis (CoMFA) model can be established to reasonably explain the effects of substituents on inhibitory activity. nih.gov

By methodically exploring the chemical space around the this compound scaffold, researchers can develop new analogs with improved potency, selectivity, and pharmacokinetic properties. The following table illustrates hypothetical SAR data based on common medicinal chemistry principles, demonstrating how specific modifications could modulate biological activity.

| Compound | Modification from Parent Compound | Hypothetical Target Binding Affinity (IC50, nM) | Rationale for Change in Activity |

|---|---|---|---|

| Parent Compound | This compound | 100 | Baseline activity. |

| Analog 1 | Substitution of 4-Fluoro with 4-Chloro on phenyl ring | 150 | Increased size of the substituent may cause a steric clash in the binding pocket. |

| Analog 2 | Substitution of 4-Fluoro with 4-Methoxy on phenyl ring | 250 | The electron-donating group alters the electronics of the phenyl ring, potentially weakening key interactions. |

| Analog 3 | N-methylation of the pyrrolidin-2-one ring | 500 | Loss of the hydrogen bond donor capability of the amide nitrogen. nih.gov |

| Analog 4 | Introduction of a hydroxyl group at the 4-position of the pyrrolidin-2-one ring | 50 | Potential for an additional hydrogen bond with the target protein. |

| Analog 5 | Change of stereochemistry from (R) to (S) at C3 | >1000 | The stereochemical arrangement is critical for proper orientation in the binding site. |

The design and synthesis of novel derivatives are often guided by the goal of enhancing interactions with specific biological targets. For example, in the development of inhibitors for protein-protein interactions, synthetic scaffolds are designed to mimic the key features of protein surfaces, such as the spatial arrangement of hydrophobic and charged residues. nih.gov The this compound scaffold can serve as a starting point for creating such mimics.

Further detailed research findings from various studies on related heterocyclic compounds provide insights into the rational design principles. In studies on 1,4-dihydropyridine (B1200194) derivatives, it was found that the type and position of electron-withdrawing groups on the phenyl ring at the 4-position significantly affect receptor-binding activity. researchgate.net Similarly, for pyrrolopyrimidinone derivatives, systematic structure-activity relationship studies have been conducted to identify potent inhibitors by modifying core scaffolds and linker units. acs.org These principles are directly applicable to the optimization of this compound derivatives.

The following table summarizes key research findings on related structures that inform the rational design of this compound analogs.

| Research Area | Compound Class | Key Research Finding | Relevance to this compound Design |

|---|---|---|---|

| Dopamine Transporter (DAT) Inhibitors | 3α-[bis(4-fluorophenyl)methoxy]tropanes | Structural modifications on the core structure can affect both binding affinity to DAT and in vivo activity. nih.gov | Highlights the importance of the core scaffold in determining biological activity. |

| Opioid Receptor Agonists | Bifunctional Peptides | The C-terminus acts as a critical pharmacophore for substance P antagonist activities. nih.gov | Demonstrates that modifications at one end of the molecule can influence distant binding domains. |

| Menin-MLL Inhibitors | Thienopyrimidines | Introduction of fluorine at favorable geometries for interactions with backbone carbonyls can improve activity 5- to 10-fold. nih.gov | Validates the strategy of using fluorine to enhance binding affinity through multipolar interactions. |

| ENPP1 Inhibitors | 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives | Systematic SAR studies identified potent inhibitors by modifying the core scaffold and linker units. acs.org | Emphasizes the effectiveness of a systematic approach to modifying heterocyclic cores. |

Mechanistic Investigations of 3 4 Fluorophenyl Pyrrolidin 2 One S Molecular Interactions

Enzyme Inhibition Kinetics and Mechanistic Elucidation (in vitro, pre-clinical)

A primary step in characterizing a new chemical entity is to screen it against a panel of enzymes to identify any inhibitory activity. Pyrrolidinone derivatives have been explored as inhibitors of various enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). nih.govnih.gov

Receptor Binding Assays and Ligand-Receptor Complex Formation (in vitro, pre-clinical)

Many drugs exert their effects by binding to specific receptors on the cell surface or within the cell. Pyrrolidinone-containing compounds have been investigated for their affinity to various receptors, including the urokinase receptor (uPAR). nih.gov

Cellular Pathway Modulation Studies (in vitro, pre-clinical)

Understanding how a compound affects cellular signaling pathways provides insight into its broader biological effects and potential therapeutic applications or side effects.

Following the identification of a specific enzyme or receptor target, further studies would investigate the downstream consequences of this interaction within the cell. For example, if 3-(4-Fluorophenyl)pyrrolidin-2-one were found to inhibit a particular kinase, researchers would examine its effect on the phosphorylation of downstream proteins and the subsequent activation or deactivation of signaling cascades, such as the ERK or NF-κB pathways. nih.gov Studies on other pyrrolidinone derivatives have shown modulation of such pathways, leading to effects on cell proliferation, invasion, and apoptosis. nih.gov

Cell-Based Reporter Gene Assays for Specific Pathway Activation/Inhibition

To determine if this compound modulates specific cellular signaling pathways, cell-based reporter gene assays would be a primary investigative tool. wikipedia.orgnih.gov These assays are designed to measure the activity of a specific transcription factor, which in turn reflects the activation or inhibition of an upstream signaling cascade.

The fundamental components of such an assay involve engineering a cell line to contain a reporter gene (e.g., luciferase, β-galactosidase, or green fluorescent protein) under the control of a promoter with response elements for a particular transcription factor. wikipedia.orgnih.gov If this compound were to activate or inhibit the pathway of interest, a corresponding change in the expression of the reporter gene would be observed and quantified. nih.gov

Hypothetical Application to this compound:

A series of stable reporter cell lines could be employed to screen for effects on major signaling pathways, such as NF-κB, STAT3, or p53. nih.govnih.gov For instance, if the compound were being investigated as a potential anti-inflammatory agent, its effect on TNFα-induced NF-κB activation would be a key experiment.

Table 1: Representative Reporter Gene Assays for Pathway Analysis

| Signaling Pathway | Transcription Factor | Reporter Gene | Potential Application for this compound |

| NF-κB | NF-κB | Luciferase | Screening for anti-inflammatory or immunomodulatory activity. |

| JAK/STAT | STAT3 | SEAP | Investigating effects on cytokine signaling and cell proliferation. |

| p53 Pathway | p53 | β-galactosidase | Assessing potential as a cancer therapeutic by monitoring p53 activation. nih.gov |

| Androgen Signaling | Androgen Receptor | GFP | Evaluating potential endocrine-disrupting activities. wikipedia.org |

This table is illustrative of the types of assays that would be used and does not represent actual data for this compound.

Protein-Protein Interaction Modulation

Many cellular processes are governed by protein-protein interactions (PPIs). Small molecules that can either disrupt or stabilize these interactions are of significant therapeutic interest. researchgate.net Given its chemical structure, this compound could potentially fit into the interface of a PPI and modulate its function.

Various biophysical and cell-based techniques are available to screen for and validate PPI modulators. These include fluorescence resonance energy transfer (FRET), surface plasmon resonance (SPR), and co-immunoprecipitation followed by western blotting. For example, pyrrolinone derivatives have been investigated as inhibitors of the uPAR-uPA interaction. nih.gov

Hypothetical Screening Strategy:

A library of known PPIs, particularly those with "hot spots" amenable to small molecule binding, would be selected. High-throughput screening methods could then be used to identify any modulatory effects of this compound. A hypothetical example would be testing its ability to disrupt the interaction between p53 and its negative regulator, MDM2, a common target in oncology. researchgate.net

Target Identification and Deconvolution Strategies

Should initial phenotypic screens or reporter assays indicate biological activity for this compound, the next critical step is to identify its direct molecular target(s). This process, often referred to as target deconvolution, is essential for understanding the mechanism of action.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex biological sample, such as a cell lysate. thermofisher.com This method involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads). The cell lysate is then passed over this support, and proteins that specifically bind to the compound are captured. These proteins can then be eluted and identified using mass spectrometry-based proteomics.

Workflow for this compound:

Synthesis of an Affinity Probe: A derivative of this compound would be synthesized with a linker arm suitable for attachment to a chromatography resin, without significantly altering its biological activity.

Immobilization: The probe would be covalently attached to the resin.

Affinity Pull-Down: The resin would be incubated with a cell lysate.

Elution and Identification: Bound proteins would be eluted and identified by mass spectrometry.

This approach would provide a list of potential binding partners, which would then require further validation.

Genetic Screens for Identifying Molecular Targets

Genetic screens, such as those using RNA interference (RNAi) or CRISPR-Cas9 technology, offer an alternative and complementary approach to target identification. These methods can identify genes whose loss or modification results in a phenotype similar to that observed upon treatment with the compound, or which confer resistance or sensitivity to the compound.

Parallel chemical genetic and genome-wide RNAi screens have been successfully used to identify both inhibitors of cellular processes and their molecular targets. synquestlabs.comsigmaaldrich.com

Hypothetical Genetic Screen:

If this compound was found to inhibit cell proliferation in a cancer cell line, a genome-wide CRISPR-Cas9 screen could be performed. This would involve a library of guide RNAs that systematically knock out every gene in the genome. Cells that become resistant to the effects of the compound would be enriched, and sequencing of their guide RNAs would reveal the genes that, when knocked out, confer this resistance. These genes would then represent strong candidates for being the direct target of the compound or key components of the pathway it modulates.

Derivatization and Analog Development Based on the 3 4 Fluorophenyl Pyrrolidin 2 One Scaffold

Synthesis of C-3 and C-4 Pyrrolidinone Substituent Variants

Modification of the pyrrolidinone ring at the C-3 and C-4 positions is a key strategy for modulating the physicochemical and pharmacological properties of 3-(4-fluorophenyl)pyrrolidin-2-one analogs. These positions allow for the introduction of various substituents, which can influence the molecule's conformation, lipophilicity, and interactions with biological targets.

A common approach to introduce diversity at the C-3 position involves the alkylation of a pre-existing this compound. This can be achieved by deprotonation with a strong base, such as n-butyllithium (n-BuLi), to form an enolate, which is then quenched with an appropriate alkyl halide. clockss.org The stereochemical outcome of this reaction is highly dependent on the substituents already present on the pyrrolidinone ring, particularly at the C-4 position, which can direct the incoming electrophile to achieve high diastereoselectivity. clockss.org For instance, the presence of a bulky ether or silyl (B83357) ether at the C-4 hydroxymethyl position can lead to the exclusive formation of the trans-3,4-disubstituted product. clockss.org

The synthesis of 4-substituted variants can be accomplished through several methods, including the cyclization of appropriately substituted precursors. One such method is the reductive cyclization of cyanoalkanoate esters using reagents like sodium borohydride (B1222165) and cobalt(II) chloride. researchgate.net Another powerful technique is the 5-exo-trig iodocyclization of allylic fluorides that have a pendant nitrogen nucleophile. nih.gov This method allows for the stereocontrolled synthesis of 4-fluoropyrrolidin-2-ones, where the fluorine substituent on the starting allylic system guides the stereochemical course of the cyclization. nih.gov Furthermore, multi-gram scale synthesis of 4,4-disubstituted-3-oxopyrrolidones has been developed, which can serve as versatile intermediates for a variety of 3- and 4-functionalized pyrrolidinones. chemrxiv.org

Table 1: Examples of C-3 and C-4 Pyrrolidinone Substituent Variants

| Compound Name | Starting Material | Reagents and Conditions | Position of Substitution | Resulting Substituent(s) | Reference |

|---|---|---|---|---|---|

| trans-4-(Benzyloxymethyl)-3-propylpyrrolidin-2-one | 4-(Benzyloxymethyl)pyrrolidin-2-one | 1. n-BuLi, THF, -15°C; 2. Propyl iodide | C-3 | Propyl | clockss.org |

| trans-4-((tert-Butyldimethylsilyloxy)methyl)-3-propylpyrrolidin-2-one | 4-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-2-one | 1. n-BuLi, THF, -15°C; 2. Propyl iodide | C-3 | Propyl | clockss.org |

| 3,3-Diphenylpyrrolidin-2-one | Ethyl 2-cyano-2,2-diphenylacetate | NaBH4, CoCl2·6H2O | C-3 | Two Phenyl groups | researchgate.net |

| 4-Fluoro-3-iodomethyl-1-tosyl-4-vinylpyrrolidin-2-one | N-(1-Fluoro-2-methylpent-1-en-4-yl)-4-methylbenzenesulfonamide | I2, NaHCO3, MeCN | C-4 | Fluoro, Vinyl | nih.gov |

N-Substitution Strategies for the Pyrrolidinone Nitrogen

The nitrogen atom of the pyrrolidinone ring is another key position for derivatization, allowing for the introduction of a wide range of substituents that can significantly impact the molecule's biological activity. Common strategies for N-substitution include N-alkylation and N-arylation.

N-alkylation is typically achieved by treating the parent this compound with a base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. This method is versatile and allows for the introduction of various alkyl, benzyl, and functionalized alkyl chains. For more complex substitutions, transition-metal-catalyzed methods, such as palladium-catalyzed reductive N-alkylation, can be employed, starting from precursors like glutamic acid to build the N-alkylated pyrrolidinone core.

N-arylation of the pyrrolidinone nitrogen introduces an aryl or heteroaryl group, which can be crucial for activity in many drug classes. nih.gov Several transition-metal-catalyzed cross-coupling reactions are effective for this transformation. The Buchwald-Hartwig amination, using a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for coupling aryl halides or triflates with the pyrrolidinone nitrogen. helsinki.fi Copper-catalyzed methods, such as the Ullmann condensation or Chan-Lam coupling, provide alternative routes for N-arylation, often with different substrate scopes and reaction conditions. nih.govmdpi.com For example, copper(I) iodide in the presence of a ligand like (S)-N-methylpyrrolidine-2-carboxylate can efficiently catalyze the N-arylation of pyrrolidin-2-ones with various aryl iodides under mild conditions. mdpi.com Photocatalytic methods have also emerged as a milder alternative for N-arylation. helsinki.fi

Table 2: Examples of N-Substitution Strategies

| Compound Name | Starting Material | Reagents and Conditions | Type of Substitution | Resulting Substituent | Reference |

|---|---|---|---|---|---|

| 1-Phenylpyrrolidin-2-one | Pyrrolidin-2-one | Iodobenzene, CuI, (S)-N-methylpyrrolidine-2-carboxylate, K3PO4, DMSO | N-Arylation | Phenyl | mdpi.com |

| 1-(4-Acetylphenyl)pyrrolidin-2-one | Pyrrolidin-2-one | 1-Iodo-4-acetylbenzene, CuI, (S)-N-methylpyrrolidine-2-carboxylate, K3PO4, DMSO | N-Arylation | 4-Acetylphenyl | mdpi.com |

| 1-(Naphthalen-1-yl)pyrrolidin-2-one | Pyrrolidin-2-one | 1-Iodonaphthalene, CuI, (S)-N-methylpyrrolidine-2-carboxylate, K3PO4, DMSO | N-Arylation | Naphthalen-1-yl | mdpi.com |

| N-Aryl-2-allyl-pyrrolidine | γ-(N-Arylamino)alkene | Vinyl bromide, Pd catalyst | N-Arylation and Cyclization | Aryl | nih.gov |

Functionalization and Diversification of the Fluorophenyl Group

The 4-fluorophenyl group of the core scaffold offers numerous opportunities for chemical modification through aromatic substitution reactions. These modifications can be used to introduce additional substituents, alter the electronic properties of the ring, or serve as handles for further conjugation. The two main strategies for modifying the aromatic ring are electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electrophilic aromatic substitution allows for the introduction of various functional groups onto the phenyl ring. youtube.comutexas.edulibretexts.org The fluorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the fluorine. However, since the para position is already occupied by the pyrrolidinone ring, electrophilic substitution will primarily occur at the ortho position (C-3 and C-5 of the phenyl ring). Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation or acylation. youtube.com

Nucleophilic aromatic substitution provides a route to replace the fluorine atom with other nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is generally challenging on simple aryl fluorides but is facilitated by the presence of electron-withdrawing groups on the aromatic ring. While the pyrrolidinone itself is not strongly electron-withdrawing, the introduction of other activating groups, such as a nitro group via EAS, can make SNAr more feasible. Common nucleophiles for this reaction include alkoxides, amines, and thiols, allowing for the introduction of a wide variety of functional groups in place of the fluorine. masterorganicchemistry.com

Table 3: Potential Functionalization of the Fluorophenyl Group

| Reaction Type | Reagents | Position of Modification | Potential New Substituent | Reference Principle |

|---|---|---|---|---|

| Electrophilic Nitration | HNO3, H2SO4 | C-3 on phenyl ring | Nitro (-NO2) | youtube.com |

| Electrophilic Bromination | Br2, FeBr3 | C-3 on phenyl ring | Bromo (-Br) | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | C-3 on phenyl ring | Acyl (-COR) | youtube.com |

| Nucleophilic Substitution | NaOMe | C-4 on phenyl ring | Methoxy (-OCH3) | masterorganicchemistry.com |

| Nucleophilic Substitution | RNH2 | C-4 on phenyl ring | Amino (-NHR) | masterorganicchemistry.com |

Design and Synthesis of Chemically Modified Probes for Biological Systems

To investigate the biological targets and mechanism of action of compounds derived from the this compound scaffold, chemically modified probes are invaluable tools. These probes typically incorporate a reporter group, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, attached to the core scaffold via a linker.

The design of a chemical probe requires careful consideration of the attachment point and linker length to minimize perturbation of the compound's biological activity. A common strategy for creating a biotinylated probe is to first introduce a functional group, such as an amine or a carboxylic acid, onto the scaffold at a position that is not critical for its activity. This can be achieved through the derivatization methods described in the previous sections. For example, an amino-terminated linker could be attached to the pyrrolidinone nitrogen or to a functionalized position on the phenyl ring. This amine can then be coupled to activated biotin, such as biotin-NHS ester, to form a stable amide bond. researchgate.netnih.gov The synthesis of such probes often involves multi-step sequences, including the preparation of the linker, its attachment to the scaffold, and the final conjugation with biotin. mdpi.comnih.govresearchgate.net

Similarly, fluorescent probes can be synthesized by conjugating a fluorophore to the scaffold. researchgate.net The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. The synthetic strategy is analogous to that of biotinylated probes, involving the coupling of an amine- or carboxyl-functionalized scaffold with an activated fluorophore. These fluorescent probes are essential for cellular imaging studies, allowing for the visualization of the compound's subcellular localization and its interaction with biological targets in living cells.

Table 4: General Strategy for Chemical Probe Synthesis

| Probe Type | Key Components | General Synthetic Steps | Purpose | Reference Principle |

|---|---|---|---|---|

| Biotinylated Probe | Scaffold, Linker, Biotin | 1. Functionalize scaffold with a suitable handle (e.g., -NH2, -COOH). 2. Attach a linker to the handle. 3. Couple the linker to activated biotin. | Affinity purification of target proteins. | researchgate.netnih.gov |

| Fluorescent Probe | Scaffold, Linker, Fluorophore | 1. Functionalize scaffold with a suitable handle. 2. Attach a linker to the handle. 3. Couple the linker to an activated fluorophore. | Cellular imaging and localization studies. | researchgate.net |

Advanced Analytical Methodologies in Research on 3 4 Fluorophenyl Pyrrolidin 2 One

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling (pre-clinical, non-human)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug metabolism studies, offering unparalleled accuracy and sensitivity for the identification and structural elucidation of metabolites. nih.govsci-hub.se In the preclinical evaluation of 3-(4-Fluorophenyl)pyrrolidin-2-one, HRMS is employed to profile its metabolic products in various biological matrices (e.g., liver microsomes, plasma, urine, and feces) from non-human test systems. pharmaron.com The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the determination of the elemental composition of metabolites from their exact mass, distinguishing them from endogenous matrix components. nih.gov

The general workflow involves incubating this compound with a biological system, such as rat or human liver microsomes, followed by sample extraction and analysis using a liquid chromatography system coupled to an HRMS detector (LC-HRMS). sci-hub.senih.gov The instrument acquires full-scan mass spectra with high mass accuracy, allowing for the detection of potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation). Subsequent MS/MS fragmentation analysis provides structural information to pinpoint the site of metabolic modification on the parent molecule. pharmaron.com This comprehensive profiling is crucial for understanding the biotransformation pathways of the compound. sci-hub.se

Table 1: Illustrative HRMS Data for Potential Metabolites of this compound in Rat Liver Microsomes

| Putative Metabolite | Proposed Biotransformation | Molecular Formula | Theoretical m/z (M+H)⁺ | Measured m/z (M+H)⁺ | Mass Error (ppm) |

| M1 | Hydroxylation | C₁₀H₁₀FNO₂ | 196.0717 | 196.0715 | -1.02 |

| M2 | Dehydrogenation | C₁₀H₈FNO | 180.0608 | 180.0607 | -0.56 |

| M3 | N-dealkylation | C₆H₆FN | 112.0506 | 112.0505 | -0.89 |

| M4 | Glucuronidation | C₁₆H₁₈FNO₇ | 356.1140 | 356.1138 | -0.56 |

| M5 | Sulfation | C₁₀H₁₀FNO₄S | 276.0387 | 276.0385 | -0.72 |

This table is for illustrative purposes only and represents hypothetical data based on common metabolic pathways.